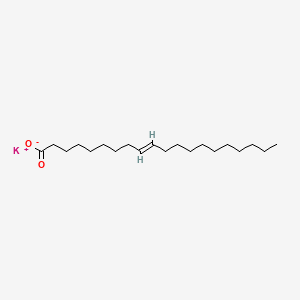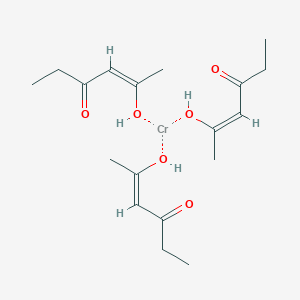
Tris(hexane-2,4-dionato-O,O')chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Hexane-2,4-dionato-O,O’)chromium, also known as chromium tris(acetylacetonate), is a coordination compound with the molecular formula C18H27CrO6. It is a bright green crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris-(Hexane-2,4-dionato-O,O’)chromium can be synthesized through the reaction of chromium(III) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of tris-(Hexane-2,4-dionato-O,O’)chromium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tris-(Hexane-2,4-dionato-O,O’)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium complexes.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) complexes.
Aplicaciones Científicas De Investigación
Tris-(Hexane-2,4-dionato-O,O’)chromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tris-(Hexane-2,4-dionato-O,O’)chromium involves coordination with various substrates through its chromium center. The molecular targets and pathways depend on the specific application. For example, in catalysis, the chromium center facilitates the activation of substrates, leading to the desired chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
- Tris-(pentane-2,4-dionato-O,O’)chromium
- Tris-(3-nitropentane-2,4-dionato-O,O’)chromium
- Tris-(acetylacetonato)chromium
Uniqueness
Tris-(Hexane-2,4-dionato-O,O’)chromium is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other chromium complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
71308-50-4 |
|---|---|
Fórmula molecular |
C18H30CrO6 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
chromium;(Z)-5-hydroxyhex-4-en-3-one |
InChI |
InChI=1S/3C6H10O2.Cr/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |
Clave InChI |
LEHFAWNVKSRDTG-VNGPFPIXSA-N |
SMILES isomérico |
CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Cr] |
SMILES canónico |
CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



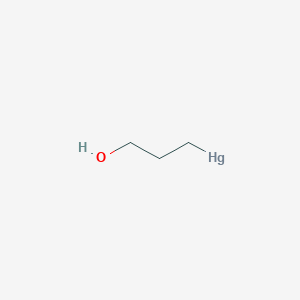
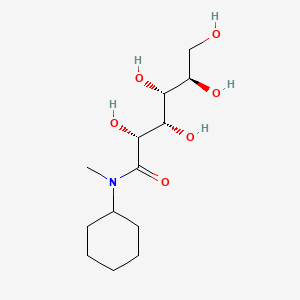
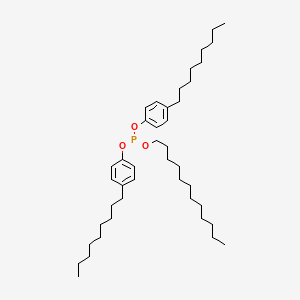
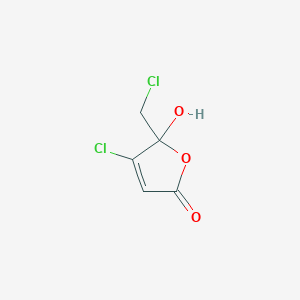
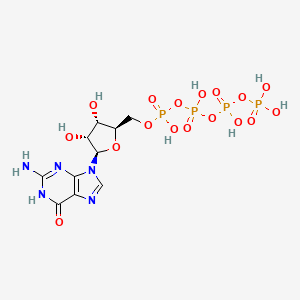




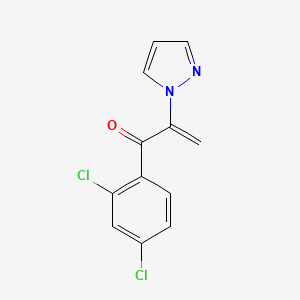
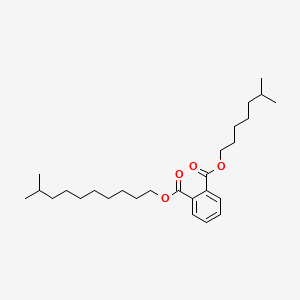
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
